5-Fluoro-3-nitro-1H-indazole
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Overview
Description
5-Fluoro-3-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. The presence of both fluorine and nitro groups in the structure of this compound makes it a compound of interest for researchers due to its potential pharmacological properties.
Synthetic Routes and Reaction Conditions:
Nitration of 5-Fluoro-1H-indazole: One common method involves the nitration of 5-Fluoro-1H-indazole using a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Cyclization of 2-Fluoro-3-nitrobenzylidenehydrazine: Another method involves the cyclization of 2-Fluoro-3-nitrobenzylidenehydrazine under acidic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 5-Fluoro-3-amino-1H-indazole.
Substitution: The nitro group in this compound can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 5-Fluoro-3-amino-1H-indazole.
Substitution: 5-Fluoro-3-aminothio-1H-indazole or 5-Fluoro-3-aminosubstituted-1H-indazole.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Fluoro-3-nitro-1H-indazole involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
5-Fluoro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-indazole: Lacks the fluorine atom, which affects its biological activity and membrane permeability.
5-Nitro-1H-indazole: Lacks the fluorine atom, resulting in different pharmacological properties.
Uniqueness: 5-Fluoro-3-nitro-1H-indazole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-fluoro-3-nitro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXOVODPIJEXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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